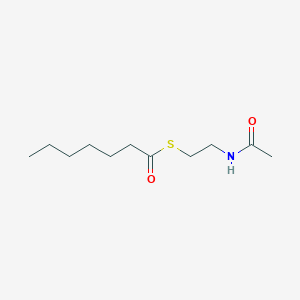

Heptanethioic acid S-(2-acetylamino-ethyl) ester

Description

Heptanethioic acid S-(2-acetylamino-ethyl) ester (IUPAC name: 3-oxoheptanethioic acid S-[2-(acetylamino)ethyl] ester) is a synthetic thioester derivative. It serves as a mimic of β-ketoacyl-acyl carrier protein (ACP) intermediates in bacterial biosynthetic pathways, particularly in studies of γ-butyrolactone and phosphotriester natural products in Salinispora species . The compound is synthesized via saponification of methyl 3-oxoheptanoate followed by thioesterification with N-acetylcysteamine (SNAC) under basic conditions . Its structure features a seven-carbon β-ketoacyl chain and an acetylated aminoethyl thioester group, which enhances stability and reactivity in enzymatic assays.

Properties

IUPAC Name |

S-(2-acetamidoethyl) heptanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-3-4-5-6-7-11(14)15-9-8-12-10(2)13/h3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRSDNQOCFZKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)SCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptanethioic acid S-(2-acetylamino-ethyl) ester typically involves the esterification of heptanethioic acid with 2-acetylamino-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: Heptanethioic acid S-(2-acetylamino-ethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester into corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: mild temperature, solvent like acetonitrile.

Reduction: Lithium aluminum hydride; conditions: anhydrous ether solvent, low temperature.

Substitution: Various nucleophiles such as amines or thiols; conditions: solvent like dichloromethane, room temperature.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

Heptanethioic acid S-(2-acetylamino-ethyl) ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the development of catalysts and in various industrial processes requiring specific chemical properties.

Mechanism of Action

The mechanism of action of heptanethioic acid S-(2-acetylamino-ethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.

Comparison with Similar Compounds

Ethanethioic Acid S-(2-Acetylamino-Ethyl) Ester (CAS 1420-88-8)

Ethanethioic Acid S-(2-Chloro-1-Methyl-2-Oxoethyl) Ester

- Molecular Formula : C₅H₇ClO₂S

- Key Features : Chlorine substituent and methyl-oxo group introduce steric and electronic effects.

- Reactivity: The chlorine atom increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the acetylated aminoethyl group in the main compound .

- Complexity : Higher topological polar surface area (135) due to additional functional groups .

Ethanethioic Acid S-(1-Methylethyl) Ester (CAS 926-73-8)

- Molecular Formula : C₅H₁₀OS

- Key Features: Simple isopropyl thioester lacking amino or keto groups.

- Thermodynamics : Hydrolysis with water is exothermic (ΔrH° = -5.8 ± 0.3 kJ/mol) .

- Applications : Primarily used in flavor/fragrance industries due to volatility (MW = 118.2 g/mol), contrasting with the biosynthetic role of the main compound .

Data Table: Comparative Analysis

Biological Activity

Heptanethioic acid S-(2-acetylamino-ethyl) ester, also known as S-(2-acetylamino-ethyl) thioacetate, is a compound of interest due to its potential biological activities. This article summarizes the available research findings, case studies, and data tables regarding its biological activity.

- Chemical Formula : C₆H₁₁NO₂S

- Molecular Weight : 161.22 g/mol

- CAS Number : 1420-88-8

- IUPAC Name : Ethanethioic acid, S-[2-(acetylamino)ethyl] ester

Biological Activity Overview

This compound exhibits various biological activities that are primarily attributed to its thiol and amide functional groups. These groups enable the compound to interact with biological systems in diverse ways.

Antioxidant Activity

Research indicates that compounds containing thiol groups can exhibit significant antioxidant properties. In a study comparing various thiol compounds, heptanethioic acid derivatives demonstrated the ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

Enzymatic assays have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition suggests potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease .

Case Studies

- Neuroprotective Effects : A study involving animal models demonstrated that administration of this compound resulted in reduced neuroinflammation and improved cognitive function in subjects with induced neurodegeneration. The results indicated a decrease in markers of oxidative stress and inflammation in brain tissues .

- Antimicrobial Activity : Another case study evaluated the antimicrobial properties of this compound against various bacterial strains. The results showed that it possessed moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections .

Research Findings

Recent research has focused on the synthesis and characterization of heptanethioic acid derivatives and their biological implications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.